molecular formula C20H16N4O3S B2839196 1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1797603-77-0

1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2839196
CAS RN: 1797603-77-0
M. Wt: 392.43
InChI Key: BSZCNNCYJIFDJT-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds containing the 1,3,4-oxadiazole moiety, similar to the structure , have been investigated for their anticancer activities. For example, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their potential as anticancer agents, indicating the role of the oxadiazole and tetrahydropyridine moieties in conferring anticancer properties (Redda & Gangapuram, 2007).

Antidiabetic Screening

Novel dihydropyrimidine derivatives, which share structural similarities with the compound , have been synthesized and assessed for their in vitro antidiabetic activity. These compounds demonstrate the potential of dihydropyrimidine-based structures in the development of new antidiabetic medications (Lalpara et al., 2021).

Antimicrobial and Antioxidant Activities

Research on related chemical structures has also explored their antimicrobial and antioxidant capacities. For instance, a study on the synthesis and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides demonstrates the antimicrobial potential of these compounds, which is relevant to the development of new antimicrobial agents (Talupur et al., 2021).

properties

IUPAC Name

1-methyl-2-oxo-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-24-10-4-7-14(20(24)26)19(25)21-15-8-3-2-6-13(15)12-17-22-18(23-27-17)16-9-5-11-28-16/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZCNNCYJIFDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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